2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride is a chemical compound with the molecular formula C7H4ClFINO and a molecular weight of 299.47 g/mol . This compound is characterized by the presence of fluorine, iodine, and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
One common method involves the reaction of 2-fluoro-5-iodoaniline with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, while reduction can convert it to an amine.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the hydroxylamine group can form hydrogen bonds. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N-hydroxy-5-iodobenzimidoyl Chloride include:
2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride: This compound has a methyl group instead of an iodine atom, which affects its reactivity and applications.
2-Fluoro-N-hydroxy-5-chlorobenzimidoyl Chloride:
Properties
Molecular Formula |
C7H4ClFINO |
---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-5-iodobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClFINO/c8-7(11-12)5-3-4(10)1-2-6(5)9/h1-3,12H |
InChI Key |
JOCQTLUUQRNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=NO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.